molecular formula C21H26N4O3S2 B14996959 3-(2-methoxyethyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

3-(2-methoxyethyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B14996959
M. Wt: 446.6 g/mol
InChI Key: PPVNCUVFSULTDE-UHFFFAOYSA-N
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Description

3-(2-METHOXYETHYL)-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thienopyrimidine core, a phenylpiperazine moiety, and a methoxyethyl group, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYETHYL)-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.

    Introduction of the Phenylpiperazine Moiety: This step may involve nucleophilic substitution reactions where a phenylpiperazine derivative is introduced to the core structure.

    Attachment of the Methoxyethyl Group: This can be done through alkylation reactions using methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to alcohols.

    Substitution: The phenylpiperazine moiety may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the specific substitution but could include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for various receptors.

Medicine

The compound may have potential therapeutic applications, particularly in the development of new drugs. Its pharmacological properties could be explored for treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYETHYL)-2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds in this class may include derivatives with different substituents on the thienopyrimidine core.

    Phenylpiperazines: Compounds with similar phenylpiperazine moieties but different core structures.

    Methoxyethyl Derivatives: Compounds with methoxyethyl groups attached to different core structures.

Properties

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

3-(2-methoxyethyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H26N4O3S2/c1-28-13-12-25-20(27)19-17(7-14-29-19)22-21(25)30-15-18(26)24-10-8-23(9-11-24)16-5-3-2-4-6-16/h2-6H,7-15H2,1H3

InChI Key

PPVNCUVFSULTDE-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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